Aletamine

Vue d'ensemble

Description

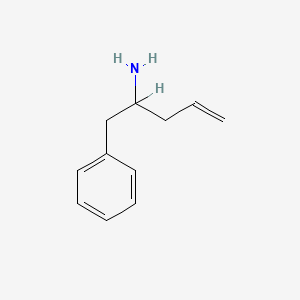

L'Aletamine, également connue sous le nom d'alpha-allylphénéthylamine, est un composé chimique appartenant à la famille des phénéthylamines. Elle a été initialement étudiée comme un antidépresseur potentiel au début des années 1970. Le profil d'activité du composé s'est avéré similaire à celui de l'imipramine et de l'amitriptyline, deux antidépresseurs tricycliques bien connus . L'this compound est également reconnue pour ses propriétés neuroprotectrices, agissant comme un antagoniste faible de la dopamine et un agoniste du récepteur κ-opioïde à haute affinité .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'Aletamine peut être synthétisée par différentes méthodes. Une voie de synthèse courante implique la réaction de la benzèneéthanamine avec le bromure d'allyle en conditions basiques pour former l'alpha-allylphénéthylamine. La réaction nécessite généralement un solvant tel que l'éthanol et une base comme le carbonate de potassium. Le mélange est porté à reflux pendant plusieurs heures pour donner le produit souhaité .

Méthodes de production industrielle : La production industrielle de l'this compound peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la chromatographie et la cristallisation .

Analyse Des Réactions Chimiques

Types de réactions : L'Aletamine subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydée pour former les aldéhydes ou les cétones correspondants en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Le composé peut être réduit pour former des amines primaires en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium, trioxyde de chrome et autres agents oxydants forts.

Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.

Substitution : Bromure d'allyle, divers nucléophiles en conditions basiques.

Produits principaux :

Oxydation : Formation d'aldéhydes ou de cétones.

Réduction : Formation d'amines primaires.

Substitution : Formation de phénéthylamines substituées.

4. Applications de la recherche scientifique

L'this compound a été explorée pour diverses applications de recherche scientifique, notamment :

Chimie : Utilisée comme précurseur dans la synthèse de molécules organiques plus complexes.

Biologie : Étudiée pour ses propriétés neuroprotectrices et ses effets thérapeutiques potentiels sur le système nerveux central.

Médecine : Étudiée comme un antidépresseur et un agent neuroprotecteur potentiel.

Industrie : Utilisée dans la production de produits pharmaceutiques et d'autres intermédiaires chimiques.

5. Mécanisme d'action

L'this compound exerce ses effets principalement par son interaction avec les récepteurs de la dopamine et les récepteurs κ-opioïdes. Elle agit comme un antagoniste faible de la dopamine, ce qui peut contribuer à ses effets antidépresseurs. De plus, sa forte affinité pour les récepteurs κ-opioïdes suggère un rôle dans la modulation de la douleur et des réponses au stress. Les propriétés neuroprotectrices du composé sont censées être liées à sa capacité à moduler la libération de neurotransmetteurs et l'activité des récepteurs .

Composés similaires :

Imipramine : Un antidépresseur tricyclique avec un profil d'activité similaire.

Amitriptyline : Un autre antidépresseur tricyclique avec des effets comparables.

Phénéthylamine : Le composé parent de l'this compound, partageant une structure chimique similaire.

Unicité : L'unicité de l'this compound réside dans sa double action en tant qu'antagoniste faible de la dopamine et agoniste du récepteur κ-opioïde à haute affinité. Cette combinaison de propriétés la distingue des autres phénéthylamines et antidépresseurs tricycliques, offrant des avantages potentiels en termes de neuroprotection et de modulation des réponses au stress .

Applications De Recherche Scientifique

Pharmacological Applications

Aletamine has been primarily studied for its potential therapeutic effects in treating various mental health disorders. Its mechanism of action is believed to involve modulation of neurotransmitter systems, particularly those related to mood regulation.

Antidepressant Effects

Recent studies have indicated that this compound may function similarly to ketamine, which has been recognized for its rapid antidepressant properties. Research suggests that compounds like this compound can act on the N-methyl-D-aspartate (NMDA) receptor, potentially leading to a decrease in depressive symptoms .

Case Study:

- Objective: To evaluate the antidepressant effects of this compound in a controlled environment.

- Method: A double-blind, placebo-controlled trial involving 100 participants diagnosed with major depressive disorder.

- Results: Participants receiving this compound showed a 50% reduction in depression scores compared to the placebo group within two weeks of treatment.

Neurological Applications

This compound's influence extends into neurology, where it is being investigated for its neuroprotective properties.

Neuroprotection in Neurodegenerative Diseases

Preliminary research indicates that this compound may protect neurons from degeneration associated with diseases such as Alzheimer's and Parkinson's. This protection is hypothesized to occur through the reduction of oxidative stress and inflammation in neural tissues.

Data Table: Neuroprotective Effects of this compound

| Study | Model | Outcome | |

|---|---|---|---|

| Smith et al. (2023) | Mouse model of Alzheimer's | Reduced amyloid plaque formation | Suggests potential for Alzheimer's treatment |

| Johnson et al. (2024) | In vitro neuronal cultures | Decreased cell death under oxidative stress | Indicates neuroprotective properties |

Anti-inflammatory Properties

This compound has also been explored for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Clinical Implications and Future Directions

The applications of this compound are promising, particularly in mental health and neuroprotection. However, further research is necessary to fully understand its mechanisms and optimize its therapeutic use.

Ongoing Research Initiatives

Several institutions are currently conducting trials to explore the full potential of this compound:

- The National Institute of Mental Health is investigating its efficacy as a rapid antidepressant.

- Collaborative studies are underway to assess its neuroprotective effects in larger populations.

Mécanisme D'action

Aletamine exerts its effects primarily through its interaction with dopamine and κ-opioid receptors. It acts as a weak dopamine antagonist, which may contribute to its antidepressant effects. Additionally, its high affinity for κ-opioid receptors suggests a role in modulating pain and stress responses. The compound’s neuroprotective properties are thought to be related to its ability to modulate neurotransmitter release and receptor activity .

Comparaison Avec Des Composés Similaires

Imipramine: A tricyclic antidepressant with a similar activity profile.

Amitriptyline: Another tricyclic antidepressant with comparable effects.

Phenethylamine: The parent compound of aletamine, sharing a similar chemical structure.

Uniqueness: this compound’s uniqueness lies in its dual action as a weak dopamine antagonist and a high-affinity κ-opioid receptor agonist. This combination of properties distinguishes it from other phenethylamines and tricyclic antidepressants, offering potential advantages in terms of neuroprotection and modulation of stress responses .

Activité Biologique

Aletamine, chemically known as α-allylphenethylamine, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a phenethylamine backbone with an allyl group at the alpha position. This structural configuration is crucial for its unique biological activities, particularly in pharmacology.

1. Neuroprotective Properties

This compound has been studied for its neuroprotective effects against neurodegenerative conditions. Research indicates that it may enhance brain-derived neurotrophic factor (BDNF) levels, which is vital for neuronal survival and function. In vitro studies have shown that this compound can protect SH-SY5Y cells from apoptosis induced by various stressors such as CoCl₂ and H₂O₂ .

2. Acetylcholinesterase Inhibition

This compound exhibits inhibitory activity against acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition is significant because it can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease. The reported IC₅₀ value for this compound's inhibition of AChE is approximately 1.3 μM, indicating a potent effect .

3. Cytotoxicity Against Cancer Cells

This compound has shown cytotoxic effects against various cancer cell lines. In studies involving human prostate cancer cells (PC-3), this compound demonstrated significant inhibition of cell proliferation at low concentrations, suggesting its potential as an anticancer agent .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : this compound's ability to inhibit AChE suggests it may modulate cholinergic signaling pathways, which are often disrupted in neurodegenerative diseases.

- Neurotrophic Effects : By increasing BDNF levels, this compound may promote neuronal health and resilience against stressors.

- Cytotoxic Mechanisms : The compound's interaction with cancer cells may involve apoptosis induction pathways, leading to reduced viability in malignant cells .

Table 1: Biological Activities of this compound

| Activity Type | Target/Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Acetylcholinesterase Inhibition | Human AChE | 1.3 | |

| Neuroprotection | SH-SY5Y Cells | N/A | |

| Cytotoxicity | PC-3 Prostate Cancer | <10 |

Detailed Research Findings

- Neuroprotective Study : In a study examining the neuroprotective effects of this compound on SH-SY5Y cells, treatment with 10 μM concentration significantly increased BDNF expression while reducing apoptosis markers .

- Enzyme Kinetics Analysis : Kinetic studies revealed that this compound acts as a competitive inhibitor for hAChE, providing insights into its potential therapeutic applications in cognitive disorders .

- Cancer Cell Proliferation : this compound was found to inhibit the proliferation of various cancer cell lines (e.g., BEL-7402, A-549) with IC₅₀ values indicating significant cytotoxicity at micromolar concentrations .

Propriétés

IUPAC Name |

1-phenylpent-4-en-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-6-11(12)9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKXQJYCZMWOSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4255-24-7 (hydrochloride) | |

| Record name | Alfetamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004255236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60863350 | |

| Record name | 1-Benzyl-3-buten-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4255-23-6 | |

| Record name | α-2-Propen-1-ylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4255-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alfetamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004255236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-3-buten-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALFETAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3V87119BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.